(2-Methyloxolan-3-yl)methanol
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Overview
Description
(2-Methyloxolan-3-yl)methanol, also known as (2-methyltetrahydro-3-furanyl)methanol, is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a liquid at room temperature and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyloxolan-3-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (2-methyloxolan-3-yl)aldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is typically carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of (2-methyloxolan-3-yl)aldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2-methyloxolan-3-yl)aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to (2-methyloxolan-3-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr), ammonia (NH3)
Major Products Formed
Oxidation: (2-Methyloxolan-3-yl)aldehyde
Reduction: (2-Methyloxolan-3-yl)methane
Substitution: Various substituted this compound derivatives
Scientific Research Applications
(2-Methyloxolan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic reactions that produce various metabolites. In chemical reactions, it participates as a reactant, undergoing transformations that yield different products .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyloxolan-3-yl)aldehyde
- (2-Methyloxolan-3-yl)methane
- (2-Methyloxolan-3-yl)amine
Uniqueness
(2-Methyloxolan-3-yl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydroxyl group makes it a versatile intermediate in organic synthesis, and its stability under various conditions makes it suitable for industrial applications .
Properties
IUPAC Name |
(2-methyloxolan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNAFSAZMLNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-15-4 |
Source
|
Record name | (2-methyloxolan-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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